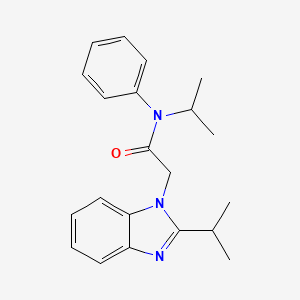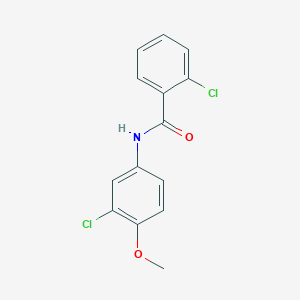![molecular formula C12H16N6O3S B5814247 4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)
4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide, commonly known as DMTS, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazine-based sulfonamides and has shown great potential in various biomedical applications. In
作用机制
The mechanism of action of DMTS is not fully understood. However, it is believed that DMTS acts by inhibiting the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment. This change in pH can affect various biological processes, including cell growth and proliferation.
Biochemical and Physiological Effects
DMTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMTS has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, DMTS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DMTS has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds used in scientific research. DMTS is also stable under a wide range of conditions, making it easy to handle and store. However, DMTS has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, DMTS can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the use of DMTS in scientific research. One area of interest is the development of DMTS-based anticancer therapies. DMTS has shown promise in inhibiting the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the use of DMTS in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMTS has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, DMTS can be used as a tool to study the role of carbonic anhydrase in various biological processes, including acid-base balance, bone resorption, and tumor growth.
Conclusion
In conclusion, DMTS is a compound that has shown great potential in various biomedical applications. It has been extensively used in scientific research to study various biological processes, including the inhibition of carbonic anhydrase activity, the treatment of bacterial infections, and the inhibition of cancer cell growth. DMTS has several advantages for lab experiments, including its availability and stability. However, it also has some limitations, including its low solubility in water and toxicity at high concentrations. Further research is needed to determine the full potential of DMTS in various biomedical applications.
合成方法
DMTS can be synthesized by reacting 4-amino-N-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzenesulfonamide with dimethylamine. The reaction is carried out in a solvent such as ethanol or methanol and requires a catalyst such as sodium hydroxide. The product is then purified by recrystallization or column chromatography.
科学研究应用
DMTS has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit carbonic anhydrase activity, which is important in the regulation of acid-base balance in the body. DMTS has also been used to study the role of sulfonamides in the treatment of bacterial infections. In addition, DMTS has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3S/c1-18(2)11-14-10(15-12(16-11)21-3)17-22(19,20)9-6-4-8(13)5-7-9/h4-7H,13H2,1-3H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOKXYNJKPEIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)

![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)


![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)


![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
